2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide is an organic compound characterized by its unique chemical structure, which includes a chlorinated phenoxy group, a fluorinated phenyl group, and a propanamide backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide typically involves the following steps:
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Formation of the Phenoxy Intermediate
Starting Materials: 4-chloro-3,5-dimethylphenol and an appropriate alkylating agent.
Reaction Conditions: The phenol is reacted with the alkylating agent in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
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Amidation Reaction
Starting Materials: The phenoxy intermediate and 3-fluoroaniline.
Reaction Conditions: The phenoxy intermediate is reacted with 3-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents and Conditions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Products: Oxidation of the methyl groups to carboxylic acids or ketones.
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Reduction
Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Products: Reduction of the amide group to an amine.
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Substitution
Reagents and Conditions: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Products: Substitution of the chlorine atom with various nucleophiles.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound is investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro groups enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)propanamide: Similar structure but with a chlorine atom instead of a fluorine atom.
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-methylphenyl)propanamide: Similar structure but with a methyl group instead of a fluorine atom.
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-nitrophenyl)propanamide: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a more potent compound compared to its analogs.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2/c1-10-7-15(8-11(2)16(10)18)22-12(3)17(21)20-14-6-4-5-13(19)9-14/h4-9,12H,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEGLTKJALMLJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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